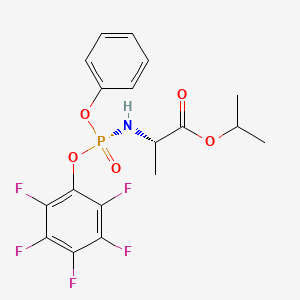

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIILDBHEJQLACD-PAUNIHGJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F5NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate structure

An In-depth Technical Guide to Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate: A Cornerstone Reagent in Modern Antiviral Prodrug Synthesis

Abstract

Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate, a chiral phosphoramidate compound, represents a pivotal reagent in the field of medicinal chemistry, particularly in the synthesis of nucleotide analogue prodrugs. Its sophisticated design enables the efficient and stereospecific installation of a phosphoramidate moiety onto nucleosides, a strategy famously employed in the production of the Hepatitis C virus (HCV) inhibitor, Sofosbuvir.[1][2] This guide provides a comprehensive technical overview of the molecule's structure, the rationale behind its design within the ProTide prodrug paradigm, its synthesis, and its critical application in the development of potent antiviral therapeutics. By detailing the mechanistic underpinnings and providing validated protocols, this document serves as an essential resource for researchers and professionals engaged in antiviral drug discovery and development.

The Phosphoramidate ProTide Strategy: A Primer

The development of nucleoside/nucleotide analogues as antiviral agents is often hampered by a significant pharmacological barrier: the delivery of the charged monophosphate form into the target cell. Nucleoside analogues require intracellular phosphorylation by host cell kinases to be converted to their active triphosphate form, a process that can be inefficient and rate-limiting. The ProTide (Pro-nucleotide) approach circumvents this by delivering a pre-formed nucleoside monophosphate masked by bioreversible groups.

This strategy utilizes a phosphoramidate structure where the phosphate is masked by:

-

An aryl group (e.g., phenoxy), which is ultimately cleaved.

-

An amino acid ester (e.g., L-alaninate isopropyl ester), which is hydrolyzed by cellular esterases.

Upon entering the cell, a cascade of enzymatic reactions unmasks the nucleotide monophosphate, which is then readily phosphorylated to the active triphosphate that inhibits the viral polymerase.[3][4] Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is not a drug itself, but a key phosphoramidating reagent designed to attach this entire ProTide construct to a nucleoside.

Caption: Generalized intracellular activation pathway of a phosphoramidate ProTide.

Molecular Profile and Physicochemical Properties

Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (CAS Number: 1337529-56-2) is a chiral organophosphorus compound with a meticulously designed structure for its function as a phosphoramidating agent.[1][5]

-

IUPAC Name: propan-2-yl (2S)-2-[[(R)-(2,3,4,5,6-pentafluorophenoxy)(phenoxy)phosphoryl]amino]propanoate[5]

Structural Analysis:

-

Phosphorus Center (R-configuration): The stereochemistry at the phosphorus atom is critical. For many antiviral ProTides, including Sofosbuvir, a specific phosphorus diastereomer exhibits significantly higher activity. This reagent provides the desired (R)-configuration.[1]

-

L-Alanine Moiety: The natural L-amino acid is recognized by cellular enzymes, facilitating the initial hydrolysis step. The isopropyl ester enhances lipophilicity, aiding in cell membrane permeability.

-

Phenoxy Group: This group modulates the reactivity of the phosphorus center and is part of the ProTide structure that is ultimately attached to the nucleoside.

-

Perfluorophenoxy Group: This is the key functional element for the reagent's purpose. The five electron-withdrawing fluorine atoms make the perfluorophenoxide an excellent leaving group. This ensures that during the coupling reaction with a nucleoside's hydroxyl group, this is the group that is selectively displaced, rather than the phenoxy group.[3]

| Property | Value | Source(s) |

| CAS Number | 1337529-56-2 | [1] |

| Appearance | White to off-white solid | [6] |

| Purity (HPLC) | Typically >96-99% | [1][6] |

| Storage | -20°C for long-term stability | [1][6] |

| Solubility | Soluble in DMSO, DMF, Methanol | [7] |

Synthesis and Stereochemical Control

The synthesis of this reagent is a significant challenge, requiring precise control over the stereochemistry at the phosphorus center. A common strategy involves the sequential reaction of a phosphorus oxychloride precursor with the required alcohol and amine components.

Caption: Synthetic workflow for the target phosphoramidating reagent. *Note: Sp at phosphorus corresponds to R in the final named product based on Cahn-Ingold-Prelog priority rules.

Experimental Protocol: Synthesis of the Phosphoramidating Reagent

This protocol is a representative synthesis based on established methodologies.[8]

-

Step 1: Formation of the Phosphorochloridate: To a cooled solution (-78°C) of phenyl dichlorophosphate in an anhydrous solvent (e.g., dichloromethane), add a solution of L-alanine isopropyl ester and a non-nucleophilic base (e.g., triethylamine) dropwise.

-

Step 2: Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or NMR.

-

Step 3: Introduction of the Leaving Group: Cool the mixture again and add a solution of pentafluorophenol and base.

-

Step 4: Workup and Diastereomer Separation: Upon reaction completion, perform an aqueous workup to remove salts. The resulting mixture of diastereomers is then separated. This is the most critical step. Often, the desired diastereomer can be selectively crystallized from a suitable solvent system (e.g., EtOAc/hexane), yielding the product with high diastereomeric excess (>98%).[8]

-

Step 5: Characterization: Confirm the structure, purity, and stereochemistry of the final product using NMR, Mass Spectrometry, and HPLC.

Application in Antiviral Drug Synthesis: The Case of Sofosbuvir

The primary and most well-documented application of Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is in the synthesis of Sofosbuvir, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][9][10] The reagent serves to couple the phosphoramidate ProTide moiety to the 5'-hydroxyl group of the modified uridine nucleoside core.

Caption: Application of the reagent in the synthesis of a nucleoside phosphoramidate prodrug.

Experimental Protocol: Coupling to a Nucleoside

This protocol describes the key coupling step in Sofosbuvir synthesis.[8]

-

Step 1: Nucleoside Activation: Dissolve the protected uridine nucleoside intermediate in an anhydrous aprotic solvent (e.g., THF). Add a Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), at low temperature to deprotonate the 5'-hydroxyl group, forming a more nucleophilic magnesium alkoxide.

-

Step 2: Coupling Reaction: Add a solution of Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate in the same solvent to the activated nucleoside solution.

-

Step 3: Reaction Control: Maintain the reaction at a controlled temperature and monitor for completion. The nucleophilic alkoxide attacks the phosphorus center, displacing the highly stable pentafluorophenoxide leaving group. This reaction is highly regioselective for the 5'-hydroxyl and stereospecific, retaining the (R)-configuration at the phosphorus center.

-

Step 4: Quenching and Purification: Quench the reaction with an aqueous solution (e.g., ammonium chloride). Extract the product and purify it using column chromatography to yield the final phosphoramidate prodrug.

Conclusion

Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is more than a mere chemical intermediate; it is an enabling tool born from a deep understanding of medicinal chemistry and pharmacology. Its rational design, featuring a stereochemically pure phosphorus center and a highly efficient leaving group, has been instrumental in the successful large-scale synthesis of life-saving antiviral drugs like Sofosbuvir.[1][8] The principles embodied in this reagent—namely the ProTide strategy and the selective activation of phosphorus chemistry—continue to influence the design of next-generation prodrugs for a wide range of therapeutic areas, from oncology to other infectious diseases. This guide underscores its foundational importance and provides the technical framework for its continued application and evolution in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate | C18H17F5NO5P | CID 58463520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. adooq.com [adooq.com]

A Technical Guide to the Intracellular Activation of Phosphoramidate ProTides

This guide provides an in-depth exploration of the phosphoramidate ProTide technology, a sophisticated prodrug strategy designed to efficiently deliver nucleoside/nucleotide monophosphate analogs into cells. We will dissect the core mechanism of action, explain the rationale behind the molecular design, and provide field-proven experimental protocols for studying this powerful therapeutic platform.

The Central Challenge & The ProTide Solution

Nucleoside analogs are mainstays in antiviral and anticancer therapies.[1][2] Their therapeutic activity is contingent on intracellular phosphorylation to the active triphosphate form, which can then inhibit viral polymerases or be incorporated into nascent DNA/RNA chains, leading to chain termination.[3] However, this activation pathway is often inefficient. The initial phosphorylation step, catalyzed by cellular kinases, is frequently the rate-limiting bottleneck and a common mechanism of drug resistance.[1][4] Furthermore, the highly charged nature of nucleoside monophosphates prevents them from crossing the cell membrane, making direct administration unfeasible.[5][6]

The ProTide (PROdrug + nucleoTIDE) technology, pioneered by Professor Chris McGuigan at Cardiff University, ingeniously circumvents these barriers.[5][6] The core concept is to mask the negative charges of the monophosphate group with lipophilic moieties, rendering the entire molecule neutral and capable of passive diffusion across the cell membrane.[7] Once inside the cell, these masking groups are enzymatically cleaved in a precise, multi-step process to release the nucleoside monophosphate, effectively delivering the first phosphorylated intermediate and bypassing the problematic initial kinase-dependent step.[4][6]

This strategy has led to the development of blockbuster antiviral drugs, including Sofosbuvir (HCV), Tenofovir Alafenamide (HIV/HBV), and Remdesivir (SARS-CoV-2), and shows significant promise in oncology.[3][8][9]

Anatomy of a ProTide: A Trifecta of Functionality

A canonical phosphoramidate ProTide is a triester derivative of a nucleoside monophosphate, characterized by three key components attached to a central phosphorus atom:

-

The Nucleoside Analog: This is the core therapeutic agent that will ultimately be delivered as a monophosphate.

-

The Aryloxy Group: Typically a phenol or naphthol derivative, this group serves as a leaving group during the intramolecular cyclization step of the activation cascade. Its electronic properties can be tuned to modulate the rate of this reaction.[5]

-

The Amino Acid Ester: This component is critical for the initial enzymatic recognition. The choice of amino acid and its esterification influence enzymatic processing rates, stability, and overall activity. L-alanine is the most widely used amino acid, as it appears to be an optimal substrate for the initial hydrolyzing enzymes.[5][10]

This tripartite design creates a chiral phosphorus center, and it has been demonstrated that the stereochemistry at this center can significantly influence the rate of intracellular metabolism and, consequently, the biological activity.[8]

The Intracellular Activation Cascade: A Step-by-Step Mechanistic Breakdown

The elegant mechanism of ProTide activation relies on a sequence of enzymatic and chemical transformations to unmask the payload. The process can be broken down into three primary stages.

Stage 1: Ester Hydrolysis - The Gateway Step

Upon passive diffusion into the cell, the ProTide encounters cytosolic and lysosomal esterases. The activation cascade is initiated by the hydrolysis of the amino acid's carboxyl ester. This crucial first step is predominantly mediated by two key enzymes:

-

Cathepsin A (CatA): A lysosomal carboxypeptidase.[11]

-

Carboxylesterase 1 (CES1): Primarily located in the endoplasmic reticulum and highly expressed in the liver.[11]

The relative contribution of these enzymes is tissue-dependent, a factor with significant pharmacokinetic implications.[11][12] For instance, the high expression of CES1 in hepatocytes contributes to the liver-targeting effect of some ProTides, while CatA is more broadly expressed in other tissues, such as the lungs.[11][12] This enzymatic cleavage removes the ester group (e.g., methyl, isopropyl), exposing a free carboxylate.

Stage 2: Intramolecular Cyclization & Aryl Group Expulsion

The newly formed carboxylate anion performs a nucleophilic attack on the adjacent phosphorus center. This spontaneous, intramolecular reaction results in the displacement of the aryloxy group (e.g., phenol) and the formation of a highly unstable, five-membered cyclic phosphoramidate intermediate.[6][9][13] The rate of this step is influenced by the nature of the aryl leaving group.

Stage 3: HINT1-Mediated P-N Bond Cleavage - The Final Release

The unstable cyclic intermediate is rapidly hydrolyzed by water to form a linear aminoacyl phosphoramidate metabolite. The final and definitive step in releasing the nucleoside monophosphate is the hydrolysis of the phosphorus-nitrogen (P-N) bond. This reaction is catalyzed by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) , a ubiquitous phosphoramidase enzyme.[5][6][14]

HINT1-mediated cleavage releases the free nucleoside monophosphate (Nu-MP) and the corresponding amino acid. The Nu-MP is now available for subsequent phosphorylation by cellular kinases to the active diphosphate (Nu-DP) and triphosphate (Nu-TP) forms.[6]

The complete activation pathway is a self-validating system of sequential processing. The product of the CatA/CES1 reaction is the substrate for the intramolecular cyclization, and the final linear phosphoramidate is the specific substrate for HINT1. This ensures a controlled, stepwise release of the active payload.

Visualization of the Activation Pathway

The logical flow of the ProTide activation mechanism can be visualized as follows:

Caption: Intracellular activation pathway of a phosphoramidate ProTide.

Quantitative Analysis & Enzyme Kinetics

The efficiency of ProTide activation is cell-type dependent and correlates with the expression levels of the requisite enzymes.[4][15] Understanding the kinetics of this process is paramount for predicting therapeutic efficacy.

| Parameter | Tenofovir Alafenamide (TAF) | Sofosbuvir (SOF) | Reference(s) |

| Enzyme | Activity (pmol/min/μg protein) | Activity (pmol/min/μg protein) | |

| Recombinant Human CES1 | 772 | 9.79 | [4][15] |

| Recombinant Human CatA | 3941 | 8.35 | [4][15] |

| Metabolite Ratio (in Huh-7 cells) | Ratio Value | Ratio Value | |

| [Nu-MP] / [Prodrug] | ~10x higher for TAF | ~1x | [15] |

| [Nu-TP] / [Nu-MP] | Higher for TAF | Lower for SOF | [15] |

Table 1: Comparative activation kinetics for TAF and SOF. The data illustrates that TAF is a much more efficient substrate for the initial hydrolysis by both CES1 and CatA compared to Sofosbuvir, leading to more efficient downstream metabolite formation.

Experimental Protocols for Mechanistic Investigation

To rigorously assess the activation and efficacy of a novel ProTide, a series of validated in vitro assays are required.

Protocol 1: In Vitro ProTide Activation Assay in Cell Lysates

This protocol provides a method to measure the rate of ProTide conversion to its metabolites in a controlled, cell-free environment.

Workflow Diagram:

Caption: Workflow for in vitro ProTide activation assay using cell lysates.

Step-by-Step Methodology:

-

Preparation of Cell Lysate (S9 Fraction):

-

Harvest cultured cells (e.g., Huh-7 hepatocytes, A549 lung cells) and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic buffer and homogenize.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction, containing cytosolic and microsomal enzymes.

-

Determine the total protein concentration using a BCA or Bradford assay.

-

-

Reaction Incubation:

-

In a microcentrifuge tube, combine the S9 fraction (e.g., to a final concentration of 1 mg/mL protein) with reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Pre-warm the mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding the ProTide compound to a final concentration of 1-10 µM.

-

-

Time-Course Sampling & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge at high speed to precipitate proteins.

-

-

Sample Analysis:

-

Self-Validation & Controls:

-

Positive Control: Use a known ProTide (e.g., Remdesivir) to confirm enzymatic activity in the lysate.

-

Negative Control: Incubate the ProTide in reaction buffer without the S9 fraction to assess chemical stability.

-

Enzyme Inhibition: To confirm the roles of specific enzymes, pre-incubate the lysate with known inhibitors, such as bis-p-nitrophenyl phosphate (BNPP) for CES1 or telaprevir for CatA, before adding the ProTide.[12]

-

Protocol 2: Intracellular Nucleotide Analysis in Whole Cells

This protocol quantifies the accumulation of the active triphosphate metabolite in intact, cultured cells following treatment with a ProTide.

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Cell Harvesting and Lysis:

-

After the desired incubation period (e.g., 6, 12, 24 hours), remove the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the well by adding 0.5 mL of ice-cold 70% methanol containing internal standards (e.g., stable isotope-labeled triphosphate).[15][16]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Extraction and Sample Preparation:

-

Vortex the lysate vigorously and store at -80°C until analysis.[15]

-

Prior to analysis, thaw and centrifuge the samples at high speed to pellet cellular debris.

-

-

LC-MS/MS Analysis:

-

Self-Validation & Controls:

-

Positive Control: Treat cells with the parent nucleoside analog to compare the efficiency of the ProTide delivery versus the canonical phosphorylation pathway.

-

Negative Control: Include untreated (vehicle only) cell samples to establish baseline nucleotide levels.

-

Validation: Ensure the LC-MS/MS method is validated for linearity, accuracy, and precision in the cellular matrix.[10]

-

Broader Applications and Future Directions

While the ProTide technology has been revolutionary in the antiviral space, its application is expanding. In oncology, ProTides of established chemotherapeutics like gemcitabine (Acelarin/NUC-1031) and 5-fluoro-2'-deoxyuridine (NUC-3373) are designed to overcome kinase-dependent resistance mechanisms in tumors.[1][2][18]

Challenges remain, including managing the tissue-specificity of activating enzymes and understanding the potential toxicity of the released aryl and amino acid metabolites.[3][7] Future innovations will likely focus on developing ProTides with enhanced tissue targeting, exploring novel cleavable motifs, and expanding the technology to non-nucleoside payloads such as phosphoantigens and other phosphorylated small molecules.[8][19]

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. cardiff.ac.uk [cardiff.ac.uk]

- 3. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labwrench.com [labwrench.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.library.uu.nl [dspace.library.uu.nl]

- 18. sawo-oncology.ch [sawo-oncology.ch]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Role of the Perfluorophenoxy Moiety in Modulating ProTide Prodrug Stability and Activation

Abstract

The ProTide (Pro-nucleotide) technology represents a paradigm shift in the delivery of nucleoside monophosphate analogues, overcoming the rate-limiting initial phosphorylation step that often hinders the efficacy of antiviral and anticancer agents. This approach masks the negatively charged phosphate group with an amino acid ester and an aryl moiety, enhancing cell permeability. The subsequent intracellular activation cascade is a finely tuned series of enzymatic and chemical reactions. A critical, often rate-determining, step in this cascade is the intramolecular cyclization that results in the expulsion of the aryl moiety. The nature of this "leaving group" is paramount, directly influencing both the stability of the parent prodrug in circulation and the kinetics of its activation within the target cell. This technical guide provides an in-depth analysis of the perfluorophenoxy group's role in this context. We will explore the unique electronic properties conferred by fluorine substitution and how these properties modulate the stability and activation profile of ProTide therapeutics, offering medicinal chemists a powerful tool for rational drug design.

The ProTide Approach: A Primer

Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. Their mechanism of action requires intracellular phosphorylation to the active triphosphate form, which can then inhibit viral polymerases or be incorporated into nascent DNA/RNA chains to terminate replication.[1] However, the initial phosphorylation step, catalyzed by cellular or viral kinases, is often inefficient and can be a major mechanism of drug resistance.[1][2]

The ProTide technology, pioneered by Professor Chris McGuigan, ingeniously bypasses this hurdle by delivering the nucleoside analogue as a monophosphate equivalent.[2][3] The core structure of a ProTide consists of three key components chemically bonded to the phosphorus center:

-

The nucleoside analogue of interest.

-

An amino acid ester , which protects one phosphate hydroxyl group and is designed for enzymatic cleavage.

-

An aryl group (e.g., phenoxy), which masks the other phosphate hydroxyl, neutralizes the charge, and increases lipophilicity for passive diffusion across the cell membrane.[3][4]

This triester structure renders the molecule neutral and membrane-permeable, facilitating its entry into the target cell.

Caption: General chemical scaffold of a ProTide.

The ProTide Activation Cascade: A Stepwise Mechanism

Once inside the cell, the ProTide undergoes a multi-step bioactivation to release the therapeutic nucleoside monophosphate (NMP). This process is critical for efficacy and relies on a combination of enzymatic action and spontaneous chemical rearrangement.[1][5]

-

Step 1: Ester Hydrolysis: An intracellular esterase, often Cathepsin A (CatA) or Carboxylesterase 1 (CES1), hydrolyzes the amino acid ester to reveal a free carboxylate group.[6][7]

-

Step 2: Intramolecular Cyclization & Aryl Expulsion: The newly formed carboxylate anion performs a nucleophilic attack on the adjacent, electron-deficient phosphorus center. This results in the formation of a highly unstable, five-membered cyclic intermediate and the concomitant expulsion of the aryl moiety as a leaving group (e.g., phenoxide).[8][9]

-

Step 3: Hydrolysis of Cyclic Intermediate: The unstable cyclic intermediate is rapidly hydrolyzed by water. This hydrolysis occurs exclusively at the phosphorus center, breaking the P-O bond of the mixed anhydride.[8][9]

-

Step 4: P-N Bond Cleavage: The final step is the enzymatic cleavage of the remaining phosphoramidate (P-N) bond by the histidine triad nucleotide-binding protein 1 (HINT1), releasing the desired nucleoside monophosphate (NMP).[1] The NMP is then rapidly phosphorylated by cellular kinases to the active diphosphate and triphosphate forms.

Caption: The intracellular activation pathway of ProTide prodrugs.

The efficiency of Step 2 is critically dependent on the electronic nature of the aryl group. A group that is more stable as an anion (the conjugate base of a stronger acid) will be a better "leaving group," facilitating the intramolecular cyclization.

The Perfluorophenoxy Group: An Electronic Modulator

While a simple phenoxy group is commonly used in ProTides like Sofosbuvir, medicinal chemists often require finer control over the stability and activation kinetics of the prodrug. This is where substituted aryl groups become essential. The perfluorophenoxy group is a powerful example of such a modification.

Chemical Properties

The defining feature of the perfluorophenoxy group is the replacement of all five hydrogen atoms on the phenyl ring with fluorine atoms. This substitution has profound electronic consequences:

-

Potent Inductive Effect: Fluorine is the most electronegative element. The five fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) that pulls electron density away from the aromatic ring and, subsequently, from the phenoxy oxygen atom.[10]

-

Enhanced Acidity of Perfluorophenol: This electron withdrawal stabilizes the conjugate base (perfluorophenoxide) after the proton has been donated. Consequently, pentafluorophenol (pKa ≈ 5.5) is significantly more acidic than phenol (pKa ≈ 10).

-

Superior Leaving Group Ability: The stability of the resulting anion is the hallmark of a good leaving group. Because perfluorophenoxide is a more stable anion than phenoxide, it is a vastly superior leaving group in nucleophilic substitution reactions.

Impact on ProTide Stability and Activation

The introduction of a perfluorophenoxy group creates a critical trade-off between the stability of the circulating prodrug and the speed of its intracellular activation.

-

Accelerated Activation Kinetics: The primary benefit of the perfluorophenoxy group is the acceleration of Step 2 in the activation cascade. Because perfluorophenoxide is an excellent leaving group, the energy barrier for the intramolecular nucleophilic attack by the carboxylate is lowered. This can lead to a much faster and more efficient conversion of the ProTide to its active metabolites once inside the cell. This is particularly advantageous if the initial esterase cleavage (Step 1) is rapid and Step 2 is the rate-limiting step.

-

Modulated Prodrug Stability: The trade-off for faster activation is potentially reduced stability of the parent prodrug. The strong electron-withdrawing nature of the perfluorophenoxy group makes the central phosphorus atom more electrophilic (i.e., more electron-deficient). This increased electrophilicity can make the prodrug more susceptible to premature hydrolysis by plasma esterases or chemical hydrolysis in the bloodstream before it reaches the target tissue. Therefore, the choice of aryl group must be carefully balanced to ensure the prodrug is stable enough to reach its target but reactive enough to be efficiently activated.

Experimental Assessment Protocols

To quantitatively evaluate the impact of the perfluorophenoxy group, researchers must perform rigorous stability and activation assays.

Protocol: In Vitro Plasma Stability Assay

This experiment determines the half-life of a ProTide in a biologically relevant matrix, predicting its stability in circulation.

Methodology:

-

Preparation: Prepare a stock solution of the test ProTide (e.g., Perfluorophenoxy-ProTide) and a control (e.g., Phenoxy-ProTide) in DMSO.

-

Incubation: Spike the ProTide into fresh human plasma at a final concentration of 1-10 µM at 37°C. Ensure the final DMSO concentration is low (<0.5%) to avoid protein precipitation.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), aliquot a sample of the plasma mixture.

-

Quenching: Immediately quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). This precipitates plasma proteins and stops enzymatic activity.

-

Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent ProTide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Calculation: Plot the natural log of the peak area ratio (ProTide/Internal Standard) versus time. The slope of the resulting line (k) is used to calculate the half-life (t½ = 0.693 / k).

Caption: Workflow for an in vitro plasma stability assay.

Data Presentation: Comparative Stability

The results of such experiments can be summarized to directly compare different ProTide constructs.

| ProTide Moiety | Aryl Group | Plasma Half-Life (t½, minutes) |

| Compound A | Phenoxy | 115 |

| Compound B | p-nitro-phenoxy | 62 |

| Compound C | Perfluorophenoxy | 35 |

This is illustrative data. The table clearly shows how increasing the electron-withdrawing capacity of the aryl group (Phenoxy < p-nitro-phenoxy < Perfluorophenoxy) can lead to a corresponding decrease in plasma stability.

Conclusion

The aryl moiety in the ProTide scaffold is a critical design element that extends beyond simply masking the phosphate charge. It plays a pivotal role as the leaving group in the rate-determining activation step. The perfluorophenoxy group, with its powerful electron-withdrawing properties, serves as an excellent leaving group, significantly accelerating the intracellular release of the nucleoside monophosphate. This enhanced activation rate can translate to higher potency. However, this comes at the cost of decreased chemical stability, making the parent prodrug more susceptible to premature degradation. This technical guide underscores the delicate balance required in ProTide design. The strategic use of electronically tuned aryl groups, such as the perfluorophenoxy moiety, provides drug development professionals with a sophisticated tool to optimize the pharmacokinetic and pharmacodynamic profile of next-generation nucleoside therapeutics.

References

- 1. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. The ProTides Boom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regiochemical Analysis of the ProTide Activation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electronic and steric effects on molecular dihydrogen activation in [CpOsH4(L)]+ (L = PPh3, AsPh3, and PCy3) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereo-Conundrum: A Technical Guide to the Stereochemistry of Phosphoramidate Prodrugs and Their Impact on Antiviral Activity

Authored by: A Senior Application Scientist

Abstract

Phosphoramidate prodrugs, particularly those utilizing the ProTide (Pro-nucleotide) technology, have revolutionized the landscape of antiviral therapeutics. This guide delves into the critical role of stereochemistry at the phosphorus center of these molecules and its profound impact on their biological activity. We will explore the underlying mechanisms, analytical challenges, and synthetic strategies that are paramount for the development of potent and selective antiviral agents. This document is intended for researchers, scientists, and drug development professionals actively working in the field of antiviral drug discovery and development.

Introduction: The ProTide Revolution

Nucleoside analogues have long been a cornerstone of antiviral therapy. However, their efficacy is often hampered by the initial, and often rate-limiting, phosphorylation step required for their activation to the triphosphate form, which is the active species that inhibits viral polymerases. The ProTide approach circumvents this hurdle by delivering a pre-phosphorylated nucleoside analogue into the cell. This is achieved by masking the phosphate group with a phosphoramidate moiety, which typically consists of an amino acid ester and an aryl group. Once inside the cell, this masking group is enzymatically cleaved, releasing the monophosphorylated nucleoside, which is then rapidly converted to the active triphosphate.

The elegance of the ProTide strategy, however, introduces a significant chemical complexity: the phosphorus atom becomes a chiral center. This results in the formation of two diastereomers, designated as Sp and Rp. These diastereomers can exhibit vastly different biological profiles, including variations in their antiviral potency, metabolic stability, and toxicity. Therefore, a thorough understanding and control of the stereochemistry at the phosphorus center are not just academic exercises but critical aspects of modern antiviral drug design.

The Criticality of P-Chirality in Antiviral Efficacy

The spatial arrangement of the substituents around the chiral phosphorus atom dictates how the phosphoramidate prodrug interacts with the cellular machinery responsible for its activation. The initial cleavage of the phosphoramidate is often mediated by cellular esterases, such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1), followed by the action of a phosphoramidase, like Histidine Triad Nucleotide-Binding Protein 1 (HINT1), to release the nucleoside monophosphate.

The stereochemistry at the phosphorus center can significantly influence the rate and efficiency of these enzymatic conversions. One diastereomer may be a preferred substrate for the activating enzymes, leading to a more rapid and efficient generation of the active triphosphate form. Conversely, the other diastereomer may be a poor substrate, leading to lower intracellular concentrations of the active metabolite and, consequently, reduced antiviral activity. In some cases, the "off-target" diastereomer may even contribute to undesirable side effects.

A prime example of the importance of P-chirality is the hepatitis C virus (HCV) NS5B polymerase inhibitor, sofosbuvir. Sofosbuvir is a single diastereomer, the Sp isomer, which is rapidly converted to its active triphosphate form in hepatocytes. The corresponding Rp diastereomer is significantly less active, highlighting the critical importance of stereochemical control in the synthesis of this blockbuster drug.

Stereoselective Synthesis: The Pursuit of a Single Isomer

Given the profound impact of P-chirality on antiviral activity, significant efforts have been dedicated to the development of stereoselective synthetic methods for phosphoramidate prodrugs. The goal is to produce a single, desired diastereomer in high yield and purity, thereby maximizing therapeutic efficacy and minimizing potential off-target effects.

Several strategies have been employed to achieve stereocontrol in phosphoramidate synthesis. These can be broadly categorized as:

-

Chiral Auxiliary-Based Methods: These methods involve the use of a chiral auxiliary that directs the stereochemical outcome of the phosphorylation reaction. The auxiliary is subsequently removed to yield the desired phosphoramidate diastereomer.

-

Substrate-Controlled Methods: In this approach, the inherent chirality of the nucleoside itself is used to influence the stereochemistry of the newly formed phosphorus center.

-

Catalyst-Controlled Methods: This strategy employs a chiral catalyst to control the stereoselectivity of the phosphorylation reaction.

The choice of synthetic route depends on several factors, including the specific nucleoside, the desired stereoisomer, and the scalability of the process for large-scale manufacturing.

Analytical Techniques for Stereochemical Characterization

The ability to accurately separate, identify, and quantify the individual diastereomers of a phosphoramidate prodrug is crucial for both process development and quality control. Several analytical techniques are employed for this purpose:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the separation of phosphoramidate diastereomers. Chiral stationary phases (CSPs) are used to differentially interact with the two diastereomers, allowing for their separation and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for characterizing phosphoramidate diastereomers, as the phosphorus chemical shifts are often distinct for the Sp and Rp isomers.

-

X-ray Crystallography: This technique can provide unambiguous determination of the absolute configuration of a single diastereomer, provided that a suitable crystal can be obtained.

Case Study: Remdesivir - A Tale of Two Isomers

The development of the broad-spectrum antiviral agent remdesivir, used in the treatment of COVID-19, further underscores the importance of phosphoramidate stereochemistry. Remdesivir is also a single diastereomer phosphoramidate prodrug of a nucleoside analogue. The stereochemistry at the phosphorus center was carefully optimized to ensure efficient delivery of the active nucleoside triphosphate to the target cells and potent inhibition of the viral RNA-dependent RNA polymerase.

Experimental Protocol: Chiral HPLC Separation of Phosphoramidate Diastereomers

The following is a generalized protocol for the analytical separation of phosphoramidate diastereomers using chiral HPLC. It is important to note that the specific conditions will need to be optimized for each individual compound.

Objective: To separate and quantify the Sp and Rp diastereomers of a phosphoramidate prodrug.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Daicel Chiralpak IA, IB, or IC)

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

-

Sample of the phosphoramidate prodrug dissolved in a suitable solvent

Procedure:

-

Column Selection: Choose a chiral stationary phase that has been shown to be effective for the separation of similar phosphoramidate compounds.

-

Mobile Phase Optimization:

-

Start with a typical mobile phase composition, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Inject a sample of the diastereomeric mixture and observe the chromatogram.

-

Systematically vary the ratio of the mobile phase components to optimize the resolution between the two diastereomer peaks.

-

The addition of a small amount of an acidic or basic modifier may be necessary to improve peak shape.

-

-

Flow Rate and Temperature Optimization:

-

Adjust the flow rate to achieve a balance between analysis time and resolution.

-

Investigate the effect of column temperature on the separation.

-

-

Detection:

-

Set the UV detector to a wavelength where the compound has maximum absorbance.

-

-

Quantification:

-

Once a satisfactory separation is achieved, inject a series of standards of known concentration to generate a calibration curve.

-

Inject the unknown sample and determine the concentration of each diastereomer by comparing the peak areas to the calibration curve.

-

Data Presentation: Comparative Antiviral Activity

The following table summarizes the differential antiviral activity of the Sp and Rp diastereomers of two well-known phosphoramidate prodrugs.

| Prodrug | Virus | Diastereomer | EC50 (nM) | Reference |

| Sofosbuvir | HCV | Sp | 92 | |

| Rp | >1000 | |||

| Remdesivir | MERS-CoV | Sp | 69 | |

| Rp | >10000 |

Visualizing the ProTide Activation Pathway

The following diagram illustrates the intracellular activation pathway of a phosphoramidate prodrug.

Caption: Intracellular activation of a phosphoramidate (ProTide) prodrug.

Logical Relationship: Stereochemistry and Biological Activity

The following diagram illustrates the relationship between the stereochemistry of a phosphoramidate prodrug and its ultimate biological effect.

Caption: Impact of P-chirality on the biological profile of a phosphoramidate prodrug.

Conclusion

The stereochemistry of phosphoramidate prodrugs is a critical determinant of their antiviral activity. The development of stereoselective synthetic methods and robust analytical techniques for the characterization of these compounds has been instrumental in the discovery of highly potent and selective antiviral agents. As the quest for novel antiviral therapies continues, a deep understanding of the principles outlined in this guide will remain essential for the design and development of the next generation of phosphoramidate-based medicines.

The ProTide Revolution: An In-Depth Technical Guide to Phosphoramidate Prodrug Technology

Introduction: Overcoming the Phosphorylation Barrier

Nucleoside analogues represent a cornerstone of antiviral and anticancer therapy. Their mechanism of action hinges on intracellular phosphorylation to the active triphosphate form, which can then interfere with nucleic acid synthesis. However, the first phosphorylation step, catalyzed by cellular kinases, is often inefficient and can be a significant rate-limiting factor in the efficacy of these drugs. Furthermore, the inherent negative charge of nucleoside monophosphates prevents their direct administration, as they cannot passively diffuse across the lipophilic cell membrane. This fundamental challenge in drug delivery has historically limited the therapeutic potential of many promising nucleoside analogues.

The development of phosphoramidate ProTide technology, pioneered by Professor Chris McGuigan and his team at Cardiff University in the early 1990s, offered an ingenious solution to this long-standing problem.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core principles, discovery, mechanism of action, and practical application of ProTide technology for researchers, scientists, and drug development professionals.

Core Concept: The ProTide Mask

The ProTide approach is a prodrug strategy designed to deliver nucleoside monophosphates directly into cells, thereby bypassing the need for the initial, often problematic, enzymatic phosphorylation step.[3][6][7] This is achieved by masking the two hydroxyl groups of the phosphate moiety with an aryloxy group and an amino acid ester.[3][5] This clever chemical modification neutralizes the negative charge of the phosphate group, rendering the entire molecule lipophilic enough to cross the cell membrane via passive diffusion.[3][8] Once inside the cell, the masking groups are designed to be sequentially cleaved by intracellular enzymes, unmasking the nucleoside monophosphate in its active form.[2][3][9]

The general structure of a phosphoramidate ProTide consists of three key components:

-

A Nucleoside Analogue: The therapeutic agent to be delivered.

-

An Aryloxy Group: Typically a substituted or unsubstituted phenyl group, which shields one of the phosphate hydroxyls.

-

An Amino Acid Ester: An amino acid, commonly L-alanine, esterified with an alcohol, which masks the other phosphate hydroxyl via a P-N bond.[3]

The Intracellular Activation Pathway: A Stepwise Unmasking

The success of the ProTide technology lies in its elegant and efficient intracellular activation cascade. This multi-step process is orchestrated by a series of ubiquitous intracellular enzymes that recognize and cleave the masking moieties in a specific order.

Step 1: Ester Hydrolysis

Upon entering the cell, the ProTide encounters esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1), which hydrolyze the ester bond of the amino acid moiety.[9][10][11][12] This initial step is critical and often stereospecific. The choice of the amino acid and the ester group can significantly influence the rate of this hydrolysis and, consequently, the overall activation efficiency of the prodrug.[2][9]

Step 2: Intramolecular Cyclization and Aryloxy Group Expulsion

The hydrolysis of the ester group generates a free carboxylate. This carboxylate then acts as an intramolecular nucleophile, attacking the phosphorus center. This attack leads to the formation of a transient, unstable five-membered cyclic intermediate.[13][14] This cyclization event results in the expulsion of the aryloxy group (e.g., phenol).[13][14]

Step 3: Hydrolysis of the Cyclic Intermediate

The highly reactive cyclic intermediate is then rapidly hydrolyzed by water, breaking the anhydride-like bond and opening the ring structure. This step yields an aminoacyl nucleoside monophosphate metabolite.[13][14]

Step 4: Phosphoramidase Cleavage

The final step in the activation cascade is the cleavage of the P-N bond of the aminoacyl metabolite. This reaction is catalyzed by a phosphoramidase-type enzyme, primarily the Histidine Triad Nucleotide-binding Protein 1 (HINT1).[2][9][10] The action of HINT1 releases the free nucleoside monophosphate, which is now available for subsequent phosphorylation by cellular kinases to the active diphosphate and triphosphate forms.[2][3]

Below is a Graphviz diagram illustrating the intracellular activation pathway of a generic ProTide.

Caption: Intracellular activation pathway of a phosphoramidate ProTide.

Structure-Activity Relationship (SAR) and Experimental Design Considerations

The modular nature of the ProTide moiety allows for fine-tuning of its physicochemical and pharmacological properties. The rational design of ProTides involves a careful consideration of the structure-activity relationships of each component.

| Component | Variation | Impact on ProTide Properties | Experimental Rationale |

| Aryl Group | Phenyl, Naphthyl, Substituted Phenyls | Modulates lipophilicity, electronic effects on the phosphorus center, and stability. Electron-withdrawing groups can influence the rate of aryloxy expulsion. Naphthyl groups generally increase lipophilicity. | To optimize cell permeability and the rate of intracellular activation. The choice of substituent can be used to fine-tune the electronic properties of the aryloxy leaving group. |

| Amino Acid | L-Alanine, other natural and unnatural amino acids | Influences recognition by esterases and phosphoramidases. L-alanine is often found to be optimal, but other amino acids can be explored for specific applications or to alter the activation profile. | To enhance the rate and specificity of enzymatic cleavage. Different amino acids can be screened to identify the optimal substrate for the target cell type's enzymatic machinery. |

| Ester Group | Methyl, Ethyl, Isopropyl, Benzyl, etc. | Affects the rate of esterase-mediated hydrolysis and overall lipophilicity. The size and nature of the ester group can impact the steric hindrance around the ester bond. | To control the rate of the initial activation step. A library of different esters can be synthesized to identify the one that provides the desired rate of hydrolysis and bioavailability. |

| Phosphorus Stereochemistry | Sp or Rp diastereoisomer | Can have a profound impact on biological activity. The stereochemistry at the phosphorus center can affect recognition by activating enzymes and the ultimate therapeutic target. | To identify the more active diastereoisomer. The separation of diastereomers is often necessary to fully characterize the biological activity of each isomer, as seen with Sofosbuvir where the Sp isomer is significantly more potent.[2] |

Experimental Protocols: Synthesis of Phosphoramidate ProTides

The synthesis of phosphoramidate ProTides can be achieved through several routes. The most common approach involves the use of a phosphorochloridate reagent.[2]

General Synthesis Workflow using a Phosphorochloridate Reagent

-

Preparation of the Aryl Phosphorochloridate:

-

React phosphorus oxychloride (POCl3) with the desired substituted or unsubstituted phenol in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) at low temperature (e.g., 0 °C).

-

The resulting aryl phosphorodichloridate is then reacted with the desired amino acid ester hydrochloride salt in the presence of a base to yield the aryl aminoacyl phosphorochloridate.

-

-

Coupling with the Nucleoside Analogue:

-

The protected or unprotected nucleoside analogue is dissolved in an anhydrous solvent (e.g., pyridine or THF).

-

The aryl aminoacyl phosphorochloridate, dissolved in an anhydrous solvent, is added dropwise to the nucleoside solution at low temperature.

-

The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

The reaction mixture is quenched with an appropriate reagent (e.g., water or a buffer solution).

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired phosphoramidate ProTide. Diastereomers, if formed, may be separated at this stage.

-

A schematic representation of this synthetic workflow is provided in the Graphviz diagram below.

Caption: General workflow for the synthesis of phosphoramidate ProTides.

Success Stories: ProTide Drugs in the Clinic

The transformative impact of ProTide technology is best exemplified by the successful development and clinical use of several blockbuster drugs.

| Drug Name | Parent Nucleoside | Therapeutic Indication | Key Features of the ProTide Moiety |

| Sofosbuvir (Sovaldi®) | 2'-deoxy-2'-α-fluoro-β-C-methyluridine | Hepatitis C Virus (HCV) | The specific Sp diastereomer is crucial for its high potency.[2] |

| Tenofovir Alafenamide (TAF) | Tenofovir | Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV) | A phosphonamidate ProTide that delivers the acyclic nucleoside phosphonate tenofovir with greater efficiency and at lower doses than its predecessor, tenofovir disoproxil fumarate (TDF).[3] |

| Remdesivir (Veklury®) | GS-441524 (an adenosine analogue) | SARS-CoV-2 (COVID-19) | An emergency use authorized antiviral that demonstrated the rapid applicability of the ProTide platform to address emerging viral threats.[13][14] |

Future Directions and Broader Applications

While initially focused on antiviral and anticancer nucleoside analogues, the application of ProTide technology is expanding into other therapeutic areas.[1][7][15][16] Researchers are exploring the use of ProTides to deliver other phosphorylated small molecules, such as phosphoantigens for immunotherapy and enzyme inhibitors.[15] The continued exploration of novel aryl, amino acid, and ester combinations, coupled with a deeper understanding of the enzymatic machinery responsible for their activation, will undoubtedly lead to the development of the next generation of ProTide therapeutics with enhanced efficacy and safety profiles.

Conclusion

The discovery of phosphoramidate ProTide technology has fundamentally changed the landscape of nucleoside analogue drug development. By providing a robust and versatile solution to the challenge of intracellular delivery of phosphorylated molecules, this innovative prodrug approach has unlocked the therapeutic potential of numerous compounds, leading to life-saving medicines. For researchers in the field, a thorough understanding of the principles and methodologies outlined in this guide is essential for the successful design and development of novel ProTide-based therapeutics.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ProTides Boom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. REF Case study search [impact.ref.ac.uk]

- 9. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

Introduction: Overcoming the Phosphoryl Barrier in Drug Design

An In-depth Technical Guide to the Physicochemical Properties of Aryl Phosphoramidate Reagents for Drug Development

Phosphorylated molecules are central to cellular biology, yet their therapeutic potential is often hindered by a fundamental physicochemical challenge: the negative charge of the phosphate group. This charge impedes passive diffusion across lipophilic cell membranes, leading to poor oral bioavailability and limited intracellular access.[1] To overcome this, medicinal chemists have developed sophisticated prodrug strategies, among which the aryl phosphoramidate approach, famously known as ProTide (Pro-nucleotide) technology, stands out as exceptionally successful.[2]

An aryl phosphoramidate consists of a nucleoside monophosphate where the phosphate's hydroxyl groups are masked by two key moieties: an aryl group (like a phenyl or naphthyl ring) and an amino acid ester.[3][4] This clever disguise neutralizes the negative charge, increases lipophilicity, and allows the molecule to diffuse across the cell membrane.[5][6] Once inside the cell, the masking groups are enzymatically cleaved in a specific cascade, releasing the active nucleoside monophosphate.[4] This strategy has revolutionized antiviral and anticancer therapies, leading to blockbuster drugs like Sofosbuvir and Remdesivir.[7] This guide provides a detailed exploration of the core physicochemical properties that govern the synthesis, stability, and biological activity of these critical reagents.

Section 1: Synthesis and Chemical Stability

The efficacy of an aryl phosphoramidate prodrug is fundamentally linked to its chemical identity and stability. The synthesis must be precise, often stereospecific, and the resulting molecule must be stable enough to reach its target intracellular environment before activation.

Synthetic Strategies: Building the Prodrug

The construction of the phosphoramidate linkage is a critical step that dictates the final properties of the prodrug. While various methods exist, the phosphorochloridate route remains one of the most common and established.[8][9]

The general structure of an aryl phosphoramidate reagent is depicted below.

Caption: General structure of an aryl phosphoramidate prodrug.

More recent innovations include oxazaphospholidine methods, which offer high stereoselectivity, and transesterification strategies that proceed under mild conditions.[7][9][10]

Experimental Protocol: Generalized Synthesis via the Phosphorochloridate Method

This protocol describes a general, non-stereoselective synthesis of a nucleoside aryl phosphoramidate.

-

Preparation of the Phosphorochloridate Reagent:

-

Dissolve phenyl phosphorodichloridate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) and cool to -78 °C.

-

Slowly add a solution of the desired amino acid ester (e.g., L-alanine methyl ester hydrochloride) and a non-nucleophilic base (e.g., triethylamine) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by ³¹P NMR spectroscopy. The product is the aryl (aminoacyl) phosphorochloridate.

-

-

Coupling with the Nucleoside:

-

In a separate flask, dissolve the parent nucleoside in an anhydrous solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0 °C and add a base, such as tert-butylmagnesium chloride (tBuMgCl), to deprotonate the 5'-hydroxyl group.[8][9]

-

Slowly add the previously prepared phosphorochloridate solution to the activated nucleoside.

-

Allow the reaction to proceed for several hours, monitoring for the formation of the desired phosphoramidate product by HPLC and ³¹P NMR.

-

-

Work-up and Purification:

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to yield the final aryl phosphoramidate as a mixture of diastereomers.

-

Chemical Stability and Degradation

A successful prodrug must be a molecular balancing act: stable enough in the bloodstream and gastrointestinal tract to be absorbed, yet labile enough to be cleaved inside the target cell. Aryl phosphoramidates are generally stable to chemical hydrolysis at physiological pH (7.4).[11] However, their stability can be influenced by pH, with increased degradation under acidic conditions (e.g., pH 2.0).[11] Enzymatic stability varies significantly depending on the specific aryl and amino acid moieties and the biological medium (e.g., human plasma vs. liver homogenates).[11][12] The primary degradation pathway in biological media is often initiated by the cleavage of the carboxyl ester of the amino acid moiety.[12]

Section 2: Core Physicochemical Properties and Their Impact

The journey of a phosphoramidate prodrug from administration to its intracellular target is governed by its physicochemical properties. Lipophilicity and solubility are the two most critical parameters that determine its ability to cross cellular barriers.

Lipophilicity (LogP/LogD): The Passport for Cell Entry

Lipophilicity, the affinity of a molecule for a lipid-like environment, is the single most important property conferred by the phosphoramidate mask.[1] It is typically measured as the logarithm of the partition coefficient (LogP) between octanol and water. By neutralizing the phosphate charge, the aryl and amino acid ester groups dramatically increase the LogP of the parent drug, enabling it to traverse the lipid bilayer of the cell membrane via passive diffusion.[6]

The choice of the aryl group has a significant impact; for instance, naphthyl-containing ProTides are generally more lipophilic and often exhibit better biological activity than their phenyl counterparts.[3] Similarly, the ester group of the amino acid contributes to the overall lipophilicity.[3]

Table 1: Comparison of Calculated LogP (cLogP) for Parent Drugs and Their Phosphoramidate Prodrugs

| Compound | Parent Drug cLogP | Phosphoramidate Prodrug (Tenofovir Alafenamide) cLogP | Change in cLogP | Reference |

| Tenofovir | -1.01 | 1.02 (Calculated for TAF) | +2.03 | [1] |

Experimental Protocol: LogP Determination by RP-HPLC

While the traditional shake-flask method is used, a more reproducible approach for determining LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

-

System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.

-

Sample Analysis: Dissolve the aryl phosphoramidate reagent in the mobile phase and inject it into the HPLC system.

-

Calculation: Determine the retention time of the analyte. Use the calibration curve to interpolate the LogP value corresponding to this retention time.

Aqueous Solubility

While high lipophilicity is crucial for membrane permeation, it can lead to poor aqueous solubility, which can limit formulation options and bioavailability.[14] A delicate balance must be struck. Researchers have explored strategies to enhance solubility without sacrificing too much lipophilicity. For example, modifying the para-position of the aryl ring with polyether chains has been shown to increase aqueous solubility by over 30-fold while retaining potent antiviral activity.[14]

Section 3: Bioactivation - The Intracellular Unmasking

The true elegance of the ProTide strategy lies in its multi-step intracellular activation cascade, which releases the active drug precisely where it is needed.[4]

The Enzymatic Cascade

The bioactivation pathway is a sequence of enzymatic reactions. While the exact sequence can vary, it generally proceeds as follows:

-

Ester Hydrolysis: The process is typically initiated by a carboxypeptidase-like enzyme, such as Cathepsin A (CatA), which hydrolyzes the amino acid ester to a carboxylate intermediate.[4][12]

-

Cyclization and Aryl Displacement: The newly formed carboxylate attacks the phosphorus center, leading to a transient five-membered ring intermediate. This is unstable and rapidly breaks down, expelling the aryl group (e.g., phenol).[12]

-

Phosphoramidase Cleavage: The final step involves the hydrolysis of the P-N bond by a phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the free nucleoside monophosphate.[4]

-

Anabolic Phosphorylation: The released monophosphate is then further phosphorylated by cellular kinases to the active di- and triphosphate forms.[2]

Caption: The intracellular bioactivation pathway of a ProTide.

Stereochemistry's Critical Role

The phosphorus atom in an aryl phosphoramidate is a chiral center, meaning these prodrugs are synthesized as a mixture of two diastereomers (termed Sp and Rp).[15] This stereochemistry is not trivial; the enzymes in the bioactivation pathway often exhibit strong stereoselectivity.[11] In many successful ProTides, such as Sofosbuvir, the Sp isomer is significantly more potent than the Rp isomer, likely due to more efficient recognition and processing by the enzymatic machinery.[15] This has driven the development of highly stereoselective synthetic methods to produce single-isomer drugs, improving efficacy and reducing potential off-target effects from the less active isomer.[7][16]

Section 4: Analytical Characterization Techniques

Rigorous analytical characterization is essential to confirm the structure, purity, and stability of aryl phosphoramidate reagents. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly invaluable, as the phosphorus atom provides a unique spectral window to monitor the reaction's progress, confirm the formation of the P-N bond, and assess the purity of the final product.[17] ¹H and ¹³C NMR are also used to confirm the overall structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight of the synthesized prodrug, providing definitive proof of its identity.[18][19]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for assessing the purity of the final compound and for stability studies.[18][20] By monitoring the disappearance of the parent prodrug peak and the appearance of degradation products over time under various conditions (e.g., different pH values, in plasma), a comprehensive stability profile can be established.[11]

Caption: Workflow for an HPLC-based stability assessment.

Conclusion

Aryl phosphoramidate reagents represent a triumph of medicinal chemistry, successfully addressing the long-standing challenge of delivering phosphorylated drugs into cells. Their efficacy is not accidental but is the direct result of a carefully engineered set of physicochemical properties. The lipophilic mask enables cellular entry, the tailored chemical structure ensures stability during transit, and the specific P-O and P-N bonds are designed for precise enzymatic cleavage within the target cell. Understanding the interplay between synthesis, lipophilicity, solubility, stability, and stereochemistry is paramount for researchers and scientists in the field. As drug development continues to evolve, the foundational principles of the phosphoramidate approach will undoubtedly inspire the next generation of targeted therapeutic delivery systems.

References

- 1. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01995G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. The Effect of Ligand Lipophilicity on the Nanoparticle Encapsulation of Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancing the aqueous solubility of d4T-based phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. lcms.cz [lcms.cz]

- 19. Analytical methodologies for the detection and structural characterization of phosphorylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

History and development of ProTide antiviral agents

An In-Depth Technical Guide to the History and Development of ProTide Antiviral Agents

Authored by Gemini, Senior Application Scientist

Foreword: Overcoming the Achilles' Heel of Nucleoside Analogs

For decades, nucleoside analogs have been a cornerstone of antiviral therapy.[1] Their success hinges on a simple yet elegant deception: mimicking natural nucleosides to be incorporated into viral DNA or RNA, thereby terminating replication. However, this strategy has a fundamental vulnerability. To become active, these analogs must be phosphorylated by host or viral kinases into their triphosphate form. The initial phosphorylation to the monophosphate is often inefficient and serves as the rate-limiting step, creating a bottleneck that can lead to low efficacy and the development of drug resistance.[2][3][4]

This guide delves into the ProTide (Pro-drug nucleotide) technology, a revolutionary prodrug approach designed to bypass this critical vulnerability.[1] Pioneered by Professor Chris McGuigan at Cardiff University, the ProTide strategy masks the negatively charged phosphate group of a nucleoside monophosphate with lipophilic moieties.[5][6][7] This chemical disguise neutralizes the molecule, allowing it to slip past the cell membrane via passive diffusion, independent of nucleoside transporters.[1] Once safely inside the cell, the protective groups are enzymatically cleaved, liberating the nucleoside monophosphate and directly feeding it into the activation cascade.[1][8] This guide traces the intellectual and chemical journey of the ProTide technology, from its conceptual origins to its validation through the development of blockbuster antiviral drugs.

Part 1: The Evolutionary Path of the ProTide Concept

The development of the ProTide system was not a single breakthrough but a multi-stage evolution spanning nearly three decades.[5][8] It was a journey of incremental innovation, learning from the limitations of each preceding design to arrive at the sophisticated aryloxy phosphoramidate structure known today.

Stage 1 & 2: Early Attempts with Alkyl and Haloalkyl Esters

The initial mission in the late 1980s was to mask the phosphate's negative charges to improve cell uptake.[5] The first attempts involved masking the phosphate group of nucleoside analogs like AraA with simple dialkyl triesters.[5] While these prodrugs showed increased stability, their biological activity was modest, likely due to poor cleavage of the masking groups inside the cell.[9] Subsequent designs focused on alkyloxy and haloalkyl phosphoramidates, which showed improved activity over the parent nucleosides, hinting that the phosphoramidate linkage was a step in the right direction.[5][9]

Stage 3-5: The Dawn of the Modern ProTide - Aryl Groups and Amino Acids

A significant breakthrough occurred with the introduction of aryl groups to mask the phosphate.[8] When applied to Zidovudine (AZT), some diaryl phosphate prodrugs showed better anti-HIV activity than AZT itself, a first for any phosphate prodrug.[8][10] Crucially, these compounds remained active in cell lines deficient in thymidine kinase (TK-), the enzyme responsible for the first phosphorylation of AZT.[5] This provided direct proof that the prodrug was successfully delivering the monophosphate form into the cell, bypassing the need for the initial kinase.[5]

The final, critical piece of the puzzle was the incorporation of an amino acid ester. The McGuigan group synthesized AZT phosphoramidates with various amino acids. It was observed that the anti-HIV activity correlated with the amino acid side chain, with L-alanine consistently providing superior activity.[8] This observation was pivotal; nearly all clinically successful ProTides since have incorporated an L-alanine moiety.[8] This combination of an aryl group and an amino acid ester formed the core of the modern ProTide technology.[2][5]

| Stage of Development | Key Structural Feature | Rationale & Outcome | Key Limitation |

| Stage 1 | Dialkyl Phosphate Esters | Mask phosphate charge for lipophilicity. | Poor intracellular cleavage, modest activity.[5][9] |

| Stage 2 | Alkyloxy/Haloalkyloxy Phosphoramidates | Improved stability and membrane crossing. | Limited improvement in antiviral potency.[5] |

| Stage 5 | Diaryl Phosphates | First instance of a phosphate prodrug being more active than the parent drug (AZT). Bypassed kinase dependency.[8] | Sub-optimal cleavage kinetics. |

| ProTide | Aryloxy Phosphoramidate (Aryl + Amino Acid Ester) | Optimized for enzymatic cleavage, leading to high intracellular monophosphate concentrations and potent activity.[5][8] | Stereochemistry at the phosphorus center can influence activity.[6] |

Part 2: Mechanism of Action - The Intracellular Trojan Horse

The elegance of the ProTide technology lies in its ability to hijack specific intracellular enzymes for its activation in a precise, sequential manner.[11] This multi-step process ensures the targeted release of the nucleoside monophosphate directly within the cellular environment where it is needed.

The Two-Step Enzymatic Activation Cascade

-

Ester Hydrolysis: Once inside the cell, the activation is initiated by the cleavage of the amino acid ester. This step is primarily mediated by esterases like Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[1][8] This reaction unmasks a carboxylate group on the amino acid moiety.

-